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Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to help you overcome challenges associated with autofluorescence from natural

compounds in your imaging assays.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in
imaging assays?
A1: Autofluorescence is the natural emission of light by biological structures (such as collagen,

elastin, NADH, and riboflavin) or introduced substances like aldehyde fixatives, upon light

excitation.[1][2] This phenomenon can be problematic in fluorescence-based imaging because

the emitted light from these non-target sources can obscure the signal from your specific

fluorescent probes. This leads to a poor signal-to-noise ratio, making it difficult to accurately

detect and quantify your target of interest, and can result in false positives.[2][3]

Q2: How can I determine if my sample has high
autofluorescence?
A2: The most straightforward method to assess autofluorescence is to prepare an unstained

control sample.[1][4] This control should be processed in the exact same manner as your

experimental samples, including fixation and mounting, but without the addition of any

fluorescently labeled antibodies or probes.[4] If you observe significant fluorescence in this
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unstained sample when viewed under the microscope or flow cytometer, then autofluorescence

is a significant factor in your experiment.[4]

Q3: What are the primary sources of autofluorescence in
cell and tissue samples?
A3: Autofluorescence can originate from both endogenous and exogenous sources:

Endogenous Sources:

Metabolic Co-factors: NADH and flavins are major contributors, typically fluorescing in the

blue-green spectral region.[5][6]

Structural Proteins: Collagen and elastin, components of the extracellular matrix, are also

inherently fluorescent.[1][6]

Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging

cells and fluoresce broadly across the spectrum.[3]

Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[3]

Exogenous (Process-Induced) Sources:

Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde (PFA), and particularly

glutaraldehyde, can induce autofluorescence by cross-linking proteins.[1][3][7]

Culture Media: Components like phenol red and fetal bovine serum (FBS) can contribute

to background fluorescence.[5][8]

Mounting Media: Some mounting media can be a source of background fluorescence.[7]

Q4: What are the main strategies to reduce or eliminate
autofluorescence?
A4: There are three primary strategies to combat autofluorescence, which can be employed

individually or in combination:
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Methodological Adjustments: Modifying the experimental protocol to prevent the generation

of autofluorescence.[4]

Chemical Quenching/Photobleaching: Treating samples with reagents or light to reduce or

eliminate the fluorescence of endogenous molecules.[4][9]

Signal Processing and Specialized Imaging: Using computational techniques and advanced

microscopy to distinguish the specific signal from the autofluorescence background.[9]

Troubleshooting Guides
Issue 1: High background fluorescence in the green
channel.
This is a common issue as many endogenous fluorophores, such as NADH and flavins, emit in

the green part of the spectrum.[5][6]
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Caption: Troubleshooting workflow for high green autofluorescence.

Fluorophore Selection: Switch to fluorophores that emit in the red or far-red region of the

spectrum (e.g., Alexa Fluor 647, Cy5).[3][8] Autofluorescence is typically weaker at these

longer wavelengths.[10]
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Change Fixation Method: If using aldehyde-based fixatives, consider switching to an organic

solvent like ice-cold methanol or ethanol, which often induces less autofluorescence.[1][8]

Chemical Quenching: Treat samples with a chemical quenching agent. See the comparison

table below and detailed protocols.

Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use

spectral unmixing to computationally separate the autofluorescence signal from your specific

probe's signal.[11][12]

Issue 2: Autofluorescence from aldehyde fixation.
Aldehyde fixatives, such as formaldehyde and glutaraldehyde, are a common cause of induced

autofluorescence due to their reaction with amines and proteins.[3][13]

Problem

Solution

Aldehyde Fixative
(e.g., Formaldehyde)

Schiff Base Formation

Tissue Amines/
Proteins

Increased
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Click to download full resolution via product page

Caption: Aldehyde fixation reaction and the Sodium Borohydride solution.

Sodium Borohydride (NaBH₄) Treatment: This is an effective method for reducing aldehyde-

induced autofluorescence.[4] It works by reducing the free aldehyde groups.[13]
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Minimize Fixation Time: Use the shortest possible fixation time that still preserves the tissue

morphology.[3]

Alternative Fixatives: As mentioned previously, switching to non-aldehyde fixatives like cold

methanol or ethanol can be very effective.[8]

Issue 3: Granular, punctate autofluorescence, especially
in aged tissues.
This pattern is often characteristic of lipofuscin, an age-related pigment that accumulates in

lysosomes of various cell types.[3]

Sudan Black B Staining: Sudan Black B is a lipophilic dye that can effectively quench

lipofuscin-based autofluorescence.[3] However, be aware that Sudan Black B itself can

fluoresce in the far-red channel, so plan your multiplex panels accordingly.[3][10]

Commercially Available Quenching Reagents: Several commercial kits, such as

TrueVIEW™, are specifically designed to quench autofluorescence from various sources,

including lipofuscin.[1][3]

Data Presentation: Comparison of Autofluorescence
Reduction Methods
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Method
Target
Autofluorescence
Source

Advantages Disadvantages

Sodium Borohydride

(NaBH₄)
Aldehyde-induced

Effective for

formaldehyde and

glutaraldehyde

fixation.[3][4]

Can have variable

results; may damage

tissue or affect

antigenicity.[3][10]

Sudan Black B
Lipofuscin, lipophilic

compounds

Highly effective for

quenching lipofuscin.

[3][10]

Introduces

background in the red

and far-red channels.

[10]

Photobleaching Broad spectrum

Simple and effective

for a range of tissues.

[14]

Can be time-

consuming; may

damage the target

epitope or

fluorophore.[14][15]

Spectral Unmixing All sources

Can separate multiple

overlapping signals;

preserves signal

integrity.[11][12]

Requires a spectral

confocal microscope

and specialized

software.[7]

Time-Resolved

Fluorescence (TRF) /

Fluorescence Lifetime

Imaging (FLIM)

All sources

Highly sensitive;

separates signals

based on

fluorescence lifetime,

which is often distinct

from

autofluorescence.[16]

[17][18]

Requires specialized

equipment and

fluorophores (e.g.,

lanthanides).[16][17]

Use of Far-Red/NIR

Probes

Avoids most common

sources

Autofluorescence is

naturally lower in the

far-red and near-

infrared (NIR) regions.

[10][19]

May still have some

background from

certain sources like

red blood cells.[10]
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Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for
Aldehyde-Induced Autofluorescence
This protocol is designed for use on fixed cells or tissue sections.

Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue

sections to an aqueous solution.

Prepare Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride

(NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a hazardous chemical; handle with appropriate

safety precautions.

Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.[4]

Washing: Thoroughly wash the slides three times for 5 minutes each in PBS.[4]

Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g.,

blocking, antibody incubations).

Protocol 2: Sudan Black B Staining for Lipofuscin
Quenching
This protocol is for quenching autofluorescence from lipofuscin granules.

Rehydration/Permeabilization: For paraffin sections, deparaffinize and rehydrate. For frozen

sections, bring them to 70% ethanol.

Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

Stir for 10-20 minutes and filter to remove any undissolved particles.[4]

Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room

temperature in the dark.[4]

Washing: Extensively wash the slides in PBS or your preferred washing buffer until no more

color leaches from the sections.[4]
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Proceed with Staining: Continue with your immunofluorescence protocol.

Protocol 3: General Photobleaching Protocol
This is a general guideline; optimal exposure time and light source will need to be determined

empirically.

Sample Preparation: Prepare your fixed and mounted (or unmounted) sample.

Pre-incubation with Light: Before incubating with your fluorescently labeled antibodies or

probes, place the sample on the microscope stage.[9]

Exposure to Light: Illuminate the sample with a broad-spectrum, high-intensity light source

(e.g., mercury or xenon arc lamp) using a filter set that excites the autofluorescence (often a

DAPI or FITC filter set).[9] Expose for a period ranging from 30 minutes to several hours.[9]

Staining: Proceed with your standard staining protocol.

Imaging: Image your sample using the appropriate filter sets for your chosen fluorophores.

Signaling Pathways and Workflows
Decision-Making Workflow for Autofluorescence
Reduction
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Caption: A decision-making workflow for selecting an appropriate autofluorescence reduction

strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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